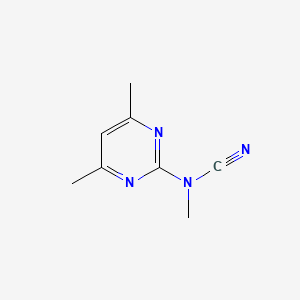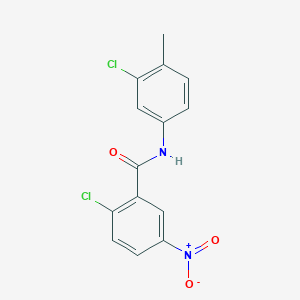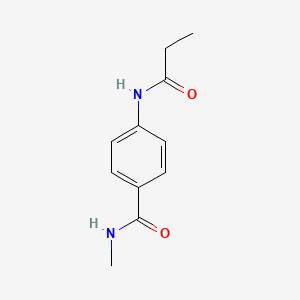
(4,6-dimethyl-2-pyrimidinyl)methylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-dimethyl-2-pyrimidinyl)methylcyanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPMC and is a pyrimidine derivative.
Wirkmechanismus
The mechanism of action of DMPMC is not fully understood. However, it has been proposed that DMPMC can act as an inhibitor of enzymes involved in various metabolic pathways. DMPMC can also interfere with the synthesis of nucleic acids and proteins, which can lead to the inhibition of cell growth.
Biochemical and Physiological Effects
DMPMC has been found to have various biochemical and physiological effects. It has been found that DMPMC can increase the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. DMPMC can also increase the levels of certain hormones in the body, such as insulin and growth hormone. Additionally, DMPMC can improve the immune system's function and can also act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DMPMC in lab experiments is its low toxicity. DMPMC has been found to be relatively safe for use in cell cultures and animal studies. However, one of the limitations of using DMPMC is its low solubility in water. This can make it challenging to administer DMPMC in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMPMC. One of the significant areas of research is the development of DMPMC-based drugs for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of DMPMC and its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, (4,6-dimethyl-2-pyrimidinyl)methylcyanamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPMC and its applications in various fields.
Synthesemethoden
The synthesis of DMPMC involves the reaction of 4,6-dimethyl-2-pyrimidinamine with cyanogen bromide in the presence of a base. This reaction results in the formation of DMPMC as a white crystalline solid with a melting point of 159-162°C.
Wissenschaftliche Forschungsanwendungen
DMPMC has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMPMC is in the field of agriculture. It has been found that DMPMC can act as a plant growth regulator and can promote the growth of various crops. DMPMC has also been studied for its anti-tumor and anti-viral properties. It has been found that DMPMC can inhibit the growth of cancer cells and can also prevent the replication of viruses.
Eigenschaften
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-methylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-4-7(2)11-8(10-6)12(3)5-9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFORXAXIDVQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)
